molecular formula C21H24N2O3 B4460936 N-1,3-benzodioxol-5-yl-2-(3-methylphenyl)-1-azepanecarboxamide

N-1,3-benzodioxol-5-yl-2-(3-methylphenyl)-1-azepanecarboxamide

Cat. No. B4460936
M. Wt: 352.4 g/mol
InChI Key: YAXKMVMZRWVQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-(3-methylphenyl)-1-azepanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential medical applications. This compound, also known as MDMA, has been studied for its potential use in treating various mental health disorders such as PTSD and depression. In

Mechanism of Action

N-1,3-benzodioxol-5-yl-2-(3-methylphenyl)-1-azepanecarboxamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotions, and social behavior. The increased levels of these neurotransmitters can lead to feelings of euphoria, increased empathy, and decreased anxiety.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(3-methylphenyl)-1-azepanecarboxamide can have several physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances. In high doses, N-1,3-benzodioxol-5-yl-2-(3-methylphenyl)-1-azepanecarboxamide can lead to serotonin syndrome, a potentially life-threatening condition that can cause seizures, hyperthermia, and organ failure.

Advantages and Limitations for Lab Experiments

One advantage of using N-1,3-benzodioxol-5-yl-2-(3-methylphenyl)-1-azepanecarboxamide in lab experiments is its ability to increase feelings of empathy and social connection, which can be beneficial in studies that involve social behavior. However, the potential for adverse effects such as dehydration, electrolyte imbalances, and serotonin syndrome must be carefully monitored.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-2-(3-methylphenyl)-1-azepanecarboxamide. One area of interest is its potential use in treating addiction, as it has been found to reduce cravings for drugs such as cocaine and alcohol. Additionally, further research is needed to determine the long-term effects of N-1,3-benzodioxol-5-yl-2-(3-methylphenyl)-1-azepanecarboxamide use on the brain and the potential for addiction. Finally, more research is needed to determine the optimal dosages and administration methods for therapeutic use.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-(3-methylphenyl)-1-azepanecarboxamide has been studied for its potential use in treating various mental health disorders such as PTSD and depression. It has been found to increase feelings of empathy and social connection, which can be beneficial in therapy sessions. N-1,3-benzodioxol-5-yl-2-(3-methylphenyl)-1-azepanecarboxamide has also been studied for its potential use in couples therapy, as it can help improve communication and intimacy between partners.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15-6-5-7-16(12-15)18-8-3-2-4-11-23(18)21(24)22-17-9-10-19-20(13-17)26-14-25-19/h5-7,9-10,12-13,18H,2-4,8,11,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXKMVMZRWVQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCCCCN2C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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